molecular formula C13H8N4O3S B2642306 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 900004-23-1

4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2642306
CAS No.: 900004-23-1
M. Wt: 300.29
InChI Key: JEZTZRCTROWESG-UHFFFAOYSA-N
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Description

4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound built on a thieno[2,3-d]pyrimidine core, a scaffold recognized in medicinal chemistry as a privileged structure with diverse biological activities . This specific derivative is offered as a high-purity chemical tool for research purposes only, strictly for use in non-human, non-therapeutic laboratory investigations. The core thieno[2,3-d]pyrimidine structure is a bioisostere of quinazoline and is known to be a key pharmacophore in the development of inhibitors for various protein kinases . Compounds based on this scaffold have demonstrated significant potential in oncological research, showing activities as potent inhibitors of critical kinase targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . For instance, novel thieno[2,3-d]pyrimidine derivatives have been designed as dual EGFR/VEGFR-2 inhibitors, which can induce apoptosis and cell cycle arrest in cancer cells . The presence of the 4-nitrobenzamide moiety in this compound is a strategic functionalization often explored in structure-activity relationship (SAR) studies to modulate potency, selectivity, and physicochemical properties . The primary research value of this compound lies in its application as a building block or a reference standard in drug discovery projects. It enables researchers to explore structure-activity relationships, understand mechanisms of kinase inhibition, and develop novel multitargeted therapeutic agents, particularly in the field of oncology . The thieno[2,3-d]pyrimidine scaffold has also been investigated for other pharmacological activities, including antimicrobial and anti-inflammatory effects, highlighting its versatility as a platform for chemical biology and lead optimization . This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-12(8-1-3-9(4-2-8)17(19)20)16-11-10-5-6-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZTZRCTROWESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the thienopyrimidine core or benzamide moiety.

Table 1: Structural and Physical Comparison
Compound Name/ID Thienopyrimidine Substituents Benzamide Substituent Melting Point (°C) Key IR Bands (cm⁻¹)
4-Nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide None at positions 2/6 (core structure) 4-nitro Not explicitly reported Expected: ~1534, 1366 (N-O), ~1690 (C=O)
8g (4-Nitro-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide) 2-thiomorpholino 4-nitro 265–267 1534, 1366 (N-O), 1690 (C=O), 684 (C-S-C)
8b (4-Methoxy-N-(4-(4-trifluoromethylphenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide) 4-(4-trifluoromethylphenoxy 4-methoxy Not reported 1658 (C=O), 3157 (NH), 3077 (Ar C-H)
8a (N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide) 2-thiomorpholino None (unsubstituted) 224–226 1658 (C=O), 3157 (NH), 638 (C-S-C)
4-Bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide None 4-bromo Not reported Hypothesized: ~600 (C-Br)

Key Observations from Spectral Data

  • Nitro Group Impact : The nitro substituent in 8g and the target compound generates distinct IR bands at 1366 and 1534 cm⁻¹ (asymmetric and symmetric N-O stretching), absent in analogs like 8a or 8b .
  • Trifluoromethyl/Methoxy Groups: 8b’s trifluoromethylphenoxy and methoxy substituents contribute to strong electron-withdrawing effects, reflected in its C=O stretch at 1658 cm⁻¹, comparable to other benzamides .

Biological Activity

4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. Its unique structural features, combining a thieno[2,3-d]pyrimidine moiety with a benzamide group, contribute to its reactivity and biological efficacy.

The biological activity of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is primarily attributed to its ability to inhibit specific kinases that play crucial roles in cell proliferation and survival pathways. The mechanism typically involves binding to the active sites of these enzymes, thereby blocking their function and disrupting downstream signaling pathways associated with cancer cell growth and survival .

Anticancer Activity

Research indicates that compounds structurally similar to 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including acute myeloid leukemia cells .
  • Kinase Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Antioxidant Properties

The presence of nitrogen and sulfur in the thieno[2,3-d]pyrimidine structure suggests potential antioxidant activity. Mechanisms such as hydrogen atom transfer and single electron transfer-proton transfer have been proposed for its antioxidant effects .

Other Biological Activities

In addition to its anticancer properties, there are indications that 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may possess:

  • Anti-inflammatory Effects : Similar thieno[2,3-d]pyrimidine derivatives have shown anti-inflammatory properties .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens .

Case Studies and Research Findings

StudyFindings
Bozorov et al. (2015)Identified thieno[2,3-d]pyrimidine derivatives with significant anticancer activity against multiple cancer cell lines.
Mavrova et al. (2016)Highlighted the potential of thieno[2,3-d]pyrimidine compounds as CDK inhibitors in xenograft models.
El-Sayed et al. (2012)Reported antimicrobial properties of thienopyrimidine derivatives, suggesting broader applications in infectious diseases.

Synthesis and Development

The synthesis of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multi-step organic reactions aimed at constructing the thienopyrimidine core followed by the introduction of the nitro and benzamide groups . The optimization of these synthetic routes is crucial for enhancing yield and purity for further biological testing.

Q & A

Q. What are the common synthetic routes for 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the thieno[2,3-d]pyrimidine core via condensation reactions. For example, 2-amino-3-thiophenecarboxylate derivatives react with formamide or urea under high temperatures (e.g., 200°C) to form the pyrimidine ring .
  • Step 2 : Functionalization of the pyrimidine core. Chlorination using phosphorus oxychloride yields intermediates like 4-chlorothieno[2,3-d]pyrimidine, which can undergo nucleophilic substitution with nitrobenzamide derivatives .
  • Step 3 : Coupling reactions. For example, nitrobenzoyl chloride reacts with the amine group on the pyrimidine scaffold under basic conditions .
    Key Tools : IR, 1H^1 \text{H}-NMR, and ESI-MS are critical for structural validation .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures final purity .
  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C=O stretch in benzamide at ~1650 cm1^{-1}) .
    • NMR : 1H^1 \text{H}-NMR identifies aromatic protons (δ 7.5–8.5 ppm for nitro groups) and pyrimidine ring protons (δ 6.5–7.5 ppm) .
    • Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Parameter Screening : Use factorial design to test variables (temperature, solvent, catalyst). For example, DMF enhances solubility in coupling reactions, while pyridine neutralizes HCl byproducts .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency. notes that imidates and nitriles accelerate cyclization .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) enhances purity .

Q. How should contradictory data in biological activity assays (e.g., antimicrobial vs. no activity) be addressed?

  • Experimental Replication : Conduct triplicate assays with standardized protocols (e.g., MIC testing per CLSI guidelines) .
  • Statistical Analysis : Apply ANOVA and post-hoc tests (e.g., Duncan’s test) to assess significance. For example, highlights six replicates per condition to minimize variability .
  • Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial targets like DHFR or kinases, reconciling discrepancies between in vitro and in silico results .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives?

  • Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or trifluoromethyl groups) and compare bioactivity. shows that trifluoromethyl groups enhance lipophilicity and antimicrobial potency .
  • QSAR Modeling : Use software like MOE or Schrödinger to correlate electronic (Hammett σ) or steric parameters (Taft constants) with activity data .
  • Crystallography : X-ray diffraction of protein-ligand complexes (e.g., with bacterial enzymes) reveals key interactions, such as hydrogen bonds with the pyrimidine N3 atom .

Methodological Challenges

Q. How can researchers mitigate degradation of 4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide during storage?

  • Storage Conditions : Store at -20°C in amber vials under inert gas (argon) to prevent photodegradation and hydrolysis .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., nitro group reduction to amine) .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

  • LC-MS/MS : Identifies trace impurities (e.g., unreacted intermediates or byproducts like 4-chloro derivatives) with ppm-level sensitivity .
  • 19F^{19} \text{F}-NMR : Detects fluorinated impurities if trifluoromethyl-containing reagents are used .

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